molecular formula C3H4N2S B1592777 Isothiazol-4-amine CAS No. 64527-28-2

Isothiazol-4-amine

Cat. No. B1592777
CAS RN: 64527-28-2
M. Wt: 100.14 g/mol
InChI Key: SFJCFBXXCFKVGU-UHFFFAOYSA-N
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Description

Isothiazol-4-amine, also known as 4-Isothiazolamine, is an organic compound . It is structurally related to isothiazole . Isothiazolones, which are derivatives of isothiazol-4-amine, are widely used preservatives and antimicrobials .


Synthesis Analysis

Isothiazolones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

The molecular structure of Isothiazol-4-amine consists of a five-membered heterocyclic ring with the formula (CH)3S(N) . The ring is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazolones are produced by oxidation of enamine-thiones . They can also be obtained through the reaction of N-methyl-4-oxo-4-phenylbutanamide and SOCl2 .


Physical And Chemical Properties Analysis

Isothiazol-4-amine is a white solid . Its chemical formula is C3H3NOS .

Scientific Research Applications

Synthesis of Isothiazol-4-amine Derivatives

Isothiazol-4-amine is utilized in the synthesis of various derivatives. For instance, Wolf et al. (2008) explored the synthesis of 4-(isothiazol-3-yl)morpholines and 1-(isothiazol-3-yl)piperazines, which demonstrated inhibitory activity towards acetylcholinesterase from Electrophorus electricus (Wolf et al., 2008). Similarly, Crank and Khan (1985) investigated the formation of thioamide derivatives from reactions of isothiocyanates with oxazol-2-amines, focusing on the products having a thioamide function at C5 (Crank & Khan, 1985).

Biologically Active Substances and Ligands for Metal Complexes

The chemistry of isothiazoles, including isothiazol-4-amine derivatives, is extensively studied due to their high biological activity and potential as new drugs and plant protection chemicals. Kletskov et al. (2019) reviewed the accomplishments in the chemistry of isothiazoles, discussing their application in the synthesis of biologically active substances and ligands for metal complexes (Kletskov et al., 2019).

Photophysical Properties

Guo et al. (2021) described a metal- and oxidant-free synthesis method for structurally diverse 1H-1,2,4-triazol-3-amines, a process involving isothiocyanates, and studied their fluorescence and aggregation-induced emission properties. This research highlights potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Aminothiazole Derivatives

Aminothiazole organic compounds, closely related to isothiazol-4-amine, have diverse biological applications. Adeel et al. (2017) reported the synthesis of aminothiazole derivatives, their spectroscopic and computational studies, emphasizing their potential biological activity (Adeel et al., 2017).

Catalysis and Chemical Reactions

The involvement of isothiazol-4-amine in catalysis and various chemical reactions is another significant application. For example, the study by Guo et al. (2018) on the visible light-promoted three-component tandem annulation for the synthesis of 2-iminothiazolidin-4-ones illustrates its role in facilitating chemical reactions (Guo et al., 2018).

Safety And Hazards

Isothiazol-4-amine can pose safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1,2-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-3-1-5-6-2-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCFBXXCFKVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624447
Record name 1,2-Thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazol-4-amine

CAS RN

64527-28-2
Record name 1,2-Thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Ahmed, HS Elgendy - International Journal, 2014 - studfile.net
… The product was cyclized to form 3-(methylthio)-5H-pyrazolo[4,3-d]isothiazol-4-amine 4, structure of 4 was established by elemental analysis and spectral data. Thus, compound 4 is …
Number of citations: 3 studfile.net
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
Transient receptor potential cation channel subfamily M member 5 (TRPM5) is a nonselective monovalent cation channel activated by intracellular Ca 2+ increase. Within the …
Number of citations: 6 pubs.acs.org

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